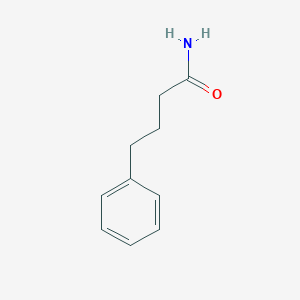

4-苯基丁酰胺

描述

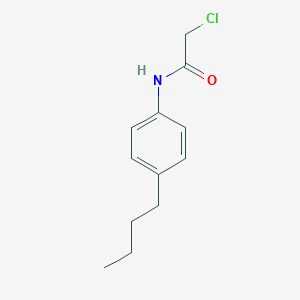

Synthesis Analysis The synthesis of 4-phenylbutanamide derivatives can be complex and involves multiple steps. For instance, a similar compound, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, was synthesized through a route involving chlorination, condensation, and ammomolysis steps. This process highlights the multifaceted approach required in amide synthesis, starting from easily available materials to achieve reasonable yields (Song Hong-rui, 2009).

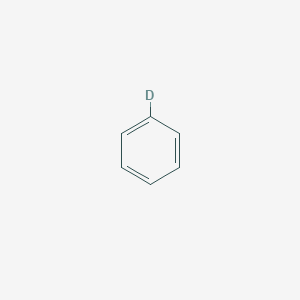

Molecular Structure Analysis The molecular structure of 4-phenylbutanamide can be explored through its analogs. For example, the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate has been determined, showing how steric hindrance and molecular configurations affect chemical behavior. This analysis assists in understanding the physical and chemical properties of the compound (M. Soriano-garcia et al., 1984).

Chemical Reactions and Properties 4-Phenylbutanamide and its derivatives engage in various chemical reactions, highlighting their reactivity and functional utility in organic synthesis. For example, the photoinduced pinacolisation of 4-oxo-4-phenylbutanamides showcases the compound's reactivity under specific conditions, leading to products with unusual diastereoselectivities (U. Lindemann et al., 1999).

科学研究应用

化学结构单元

4-苯基丁酰胺被用作生命科学研究中的化学结构单元 . 它是一种由专门分销商提供的,服务于生命科学的高质量化合物 .

抗癌剂

4-苯基丁酰胺已被研究其作为抗癌剂的潜力 . 具体而言,苯丁酸的衍生物,N-(4-氯苯基)-4-苯基丁酰胺,已被发现可抑制HDAC6,这是一种参与几种癌症类型的酶,如淋巴瘤、白血病、卵巢癌等 .

抗增殖活性

相同的衍生物,N-(4-氯苯基)-4-苯基丁酰胺,已显示出对宫颈癌和白血病细胞的抗增殖活性 . 这表明4-苯基丁酰胺及其衍生物可用于开发针对这些癌症类型的新疗法 .

HDAC6抑制剂

4-苯基丁酰胺及其衍生物已被发现可抑制组蛋白脱乙酰酶6 (HDAC6),这是一种参与癌症基因表观遗传调控的酶 . 这使其成为开发新的癌症疗法的潜在靶标 .

药物设计

属性

IUPAC Name |

4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPWUMPXISBPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294735 | |

| Record name | 4-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199-98-0 | |

| Record name | 1199-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYLBUTYRAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

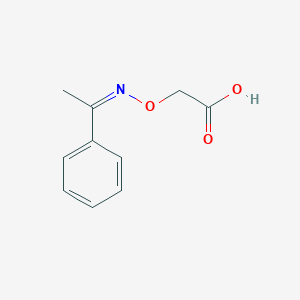

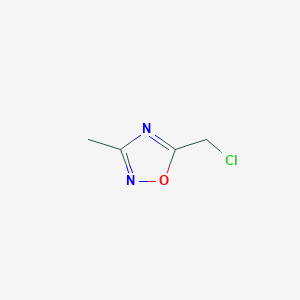

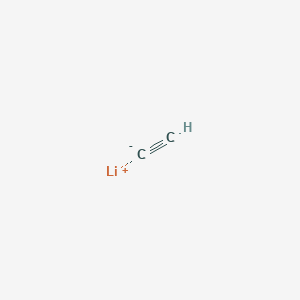

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

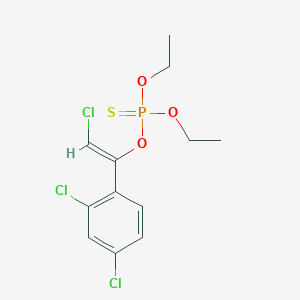

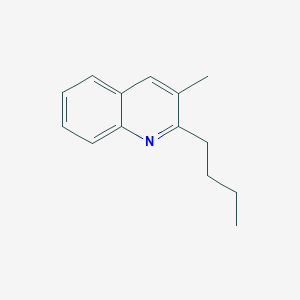

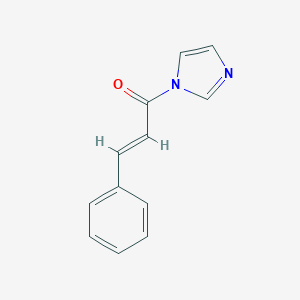

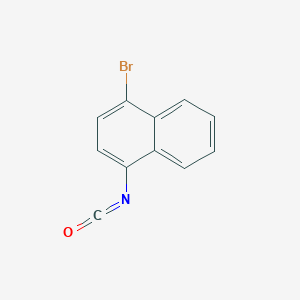

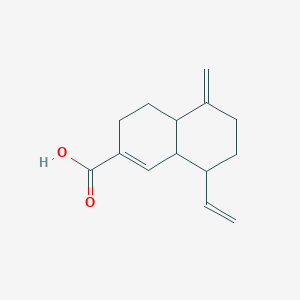

Feasible Synthetic Routes

Q & A

A: Research suggests that certain 4-Phenylbutanamide derivatives, specifically those incorporating a benzothiazinone moiety, demonstrate potent inhibitory activity against both the adenosine A2A receptor (A2AAR) and monoamine oxidase B (MAO-B). [] This dual inhibition is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. Blocking A2AARs can help modulate dopamine release, while inhibiting MAO-B can prevent dopamine breakdown, both potentially contributing to improved motor function. []

A: 4-Phenylbutanamide (IIb) is structurally similar to the anticonvulsant molecule 4-hydroxy-4-phenylhexanamide (I). []

A: Studies exploring the SAR of 4-Phenylbutanamide derivatives, specifically in the context of A2AAR and MAO-B inhibition, highlight the importance of substituents. For instance, large substituents at the 2-position of benzothiazinones, such as methoxycinnamoylamino or phenylbutyrylamino residues, contribute to high affinity and selectivity for A2AARs. [] Conversely, smaller substituents at the same position, like a 3-chlorophenoxy group, appear to favor MAO-B inhibition. [] This suggests that subtle structural modifications can significantly alter the target selectivity and overall pharmacological activity of 4-Phenylbutanamide derivatives.

A: While specific information on 4-Phenylbutanamide's inherent stability is limited within the provided literature, researchers have successfully synthesized and evaluated various derivatives. [, , , , ] This suggests that appropriate synthetic strategies and potentially specific formulation approaches can be employed to handle and utilize this compound.

A: While not explicitly mentioned for 4-Phenylbutanamide itself, various analytical techniques are frequently used to characterize and study similar compounds. These include spectroscopic methods like FTIR, 1H NMR, 13C NMR, and 119Sn NMR, which provide valuable information about the structure and bonding within the molecule. [] Additionally, techniques like GC-MS are valuable for identifying and quantifying aroma components in complex mixtures, such as those found in pineapple fruits. []

A: Yes, computational chemistry has played a significant role in understanding the interactions of 4-Phenylbutanamide derivatives with their targets. Molecular docking studies, for example, have been employed to investigate the binding modes of these compounds within the active site of HDAC6, providing insights into their potential as inhibitors. [] Additionally, molecular dynamics simulations, often coupled with methods like MMGBSA, offer a dynamic view of these interactions, shedding light on the stability of the formed complexes and the key residues involved in binding. []

ANone: The provided literature excerpts do not contain specific data on the toxicity profile of 4-Phenylbutanamide. It's crucial to acknowledge that any potential therapeutic application would necessitate a thorough toxicological evaluation. This would involve assessing acute and chronic toxicity in preclinical models, identifying potential target organs, and determining safe dosing ranges.

A: While a detailed historical account is absent from the provided literature, research on 4-Phenylbutanamide and its derivatives appears to be an evolving field. Initial interest stemmed from its structural similarity to known anticonvulsant compounds. [] Subsequent investigations have explored its potential in diverse therapeutic areas, including anticancer [] and neuroprotective applications, [] highlighting its versatility as a scaffold for drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。